molecular formula C22H24N8 B12405000 Irak4-IN-10

Irak4-IN-10

Katalognummer: B12405000
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: SMMCMYVAAGAINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Irak4-IN-10 involves several key steps. The starting material, methyl cyanoacetate, undergoes a reaction with triethyl orthoformate to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Subsequent reactions with various reagents, including thionyl chloride and acyl chlorides, lead to the formation of the final compound . Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Irak4-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Irak4-IN-10 has a wide range of scientific research applications, including:

Wirkmechanismus

Irak4-IN-10 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other immune responses are suppressed . The molecular targets and pathways involved include the TLR and IL-1R signaling pathways, which are critical for innate immune responses .

Vergleich Mit ähnlichen Verbindungen

Irak4-IN-10 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high potency. Similar compounds include:

These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures and specific biological activities.

Eigenschaften

Molekularformel

C22H24N8

Molekulargewicht

400.5 g/mol

IUPAC-Name

3-(1-piperidin-4-yltriazol-4-yl)-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile

InChI

InChI=1S/C22H24N8/c1-13(2)26-21-17(19-12-30(29-28-19)15-5-7-24-8-6-15)11-25-20-16-4-3-14(10-23)9-18(16)27-22(20)21/h3-4,9,11-13,15,24,27H,5-8H2,1-2H3,(H,25,26)

InChI-Schlüssel

SMMCMYVAAGAINB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C2C(=NC=C1C3=CN(N=N3)C4CCNCC4)C5=C(N2)C=C(C=C5)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.